1-(3-Sulphonatopropyl)-2-vinylpyridinium

CAS No.: 6613-64-5

Cat. No.: VC3696948

Molecular Formula: C10H13NO3S

Molecular Weight: 227.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6613-64-5 |

|---|---|

| Molecular Formula | C10H13NO3S |

| Molecular Weight | 227.28 g/mol |

| IUPAC Name | 3-(2-ethenylpyridin-1-ium-1-yl)propane-1-sulfonate |

| Standard InChI | InChI=1S/C10H13NO3S/c1-2-10-6-3-4-7-11(10)8-5-9-15(12,13)14/h2-4,6-7H,1,5,8-9H2 |

| Standard InChI Key | DNHDSWZXBHTLDP-UHFFFAOYSA-N |

| SMILES | C=CC1=CC=CC=[N+]1CCCS(=O)(=O)[O-] |

| Canonical SMILES | C=CC1=CC=CC=[N+]1CCCS(=O)(=O)[O-] |

Introduction

Chemical Structure and Properties

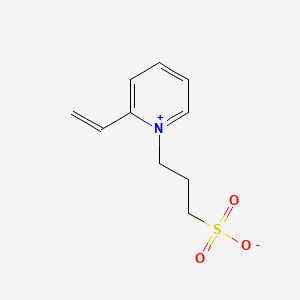

1-(3-Sulphonatopropyl)-2-vinylpyridinium, also known as 1-(3-sulfopropyl)-2-vinylpyridinium betaine, is a chemical compound with significant applications in various scientific fields. The compound has a distinct molecular structure characterized by a pyridinium ring with a vinyl group at the 2-position and a sulfonatopropyl group attached to the nitrogen atom. This structural arrangement gives the compound its characteristic zwitterionic properties, meaning it contains both positive and negative charges within a single molecule.

Molecular Identification

The compound is identified by several key identifiers that allow for its precise recognition within chemical databases and literature. These identifiers are essential for researchers seeking to work with or study this compound.

| Parameter | Value |

|---|---|

| CAS Number | 6613-64-5 |

| Molecular Formula | C₁₀H₁₃NO₃S |

| Molecular Weight | 227.28 g/mol |

| IUPAC Name | 3-(2-ethenylpyridin-1-ium-1-yl)propane-1-sulfonate |

| Standard InChI | InChI=1S/C10H13NO3S/c1-2-10-6-3-4-7-11(10)8-5-9-15(12,13)14/h2-4,6-7H,1,5,8-9H2 |

| Standard InChIKey | DNHDSWZXBHTLDP-UHFFFAOYSA-N |

| SMILES Notation | C=CC1=CC=CC=[N+]1CCCS(=O)(=O)[O-] |

The compound's molecular structure features a pyridinium ring with a vinyl group at position 2 and a sulfonatopropyl chain attached to the nitrogen atom. This arrangement creates a zwitterionic molecule with both positive and negative charges, contributing to its unique chemical behavior and applications .

Physical and Chemical Characteristics

1-(3-Sulphonatopropyl)-2-vinylpyridinium exhibits distinct physical and chemical properties that make it valuable for various applications. The compound's zwitterionic nature influences its solubility profile, making it soluble in polar solvents. The presence of the vinyl group enables the compound to participate in various polymerization reactions, serving as a monomer in the synthesis of functional polymers.

The sulfonatopropyl group contributes significant hydrophilic properties to the molecule, enhancing its compatibility with aqueous environments. This characteristic is particularly valuable in applications requiring water solubility or interactions with biological systems. The combination of these structural elements results in a versatile compound with applications spanning multiple fields of chemistry and materials science.

Synthesis and Production

The synthesis of 1-(3-Sulphonatopropyl)-2-vinylpyridinium typically involves the quaternization of 2-vinylpyridine with 1,3-propanesultone under controlled conditions. This reaction creates the zwitterionic structure that characterizes the compound. The synthesis process requires careful control of reaction parameters to ensure high purity and yield.

Applications in Polymer Chemistry

1-(3-Sulphonatopropyl)-2-vinylpyridinium has significant applications in polymer chemistry, primarily serving as a monomer and initiator in polymerization reactions. The vinyl group in the compound enables it to participate in various polymerization mechanisms, including free radical polymerization, to form homopolymers or copolymers with other vinyl monomers.

Monomer Functionality

As a monomer, 1-(3-Sulphonatopropyl)-2-vinylpyridinium contributes unique properties to the resulting polymers. The incorporation of this compound into polymer chains introduces ionic functionalities, enhancing the polymers' interaction with polar solvents and surfaces. This characteristic makes the resulting polymers suitable for applications requiring specific surface properties or interactions with charged species.

Copolymerization Capabilities

The compound can be copolymerized with various other monomers to create functional polymers with tailored properties. These copolymers find applications in diverse fields, including coatings, adhesives, and biomedical materials. The ability to form copolymers with controlled compositions allows for the fine-tuning of material properties to meet specific application requirements.

Role in Hydrogel Formation

1-(3-Sulphonatopropyl)-2-vinylpyridinium can be incorporated into hydrogels, contributing to their water absorption capabilities and mechanical properties. The hydrophilic nature of the sulfonatopropyl group enhances the water retention capacity of these hydrogels, making them suitable for applications in biomedical engineering, including drug delivery systems and tissue engineering scaffolds.

Materials Science Applications

In materials science, 1-(3-Sulphonatopropyl)-2-vinylpyridinium contributes to the development of functional materials with specialized properties. The zwitterionic nature of the compound influences the surface properties of materials, affecting their interaction with biological systems and their performance in specific applications.

Surface Modification

The compound can be used for the surface modification of various materials, including polymers and metals. Surface grafting of 1-(3-Sulphonatopropyl)-2-vinylpyridinium can impart hydrophilic properties to materials, enhancing their compatibility with aqueous environments. This surface modification approach is valuable in applications requiring improved wettability or reduced protein adsorption.

Biomedical Materials

In biomedical applications, 1-(3-Sulphonatopropyl)-2-vinylpyridinium contributes to the development of materials with enhanced biocompatibility. The zwitterionic nature of the compound can help reduce non-specific protein adsorption and bacterial adhesion on material surfaces, making it valuable for applications such as implantable devices and biosensors.

Adhesive Properties

The ionic nature of 1-(3-Sulphonatopropyl)-2-vinylpyridinium betaine significantly impacts its applications in material science, particularly in adhesion. When grafted onto materials like polytetrafluoroethylene (PTFE) films, the compound exhibits strong adhesive properties. This characteristic is directly related to its zwitterionic structure, which possesses both positive and negative charges within the same molecule.

Research Findings and Future Directions

Recent research on 1-(3-Sulphonatopropyl)-2-vinylpyridinium has focused on expanding its applications in polymer science and exploring its potential in new areas. The compound's unique structure and properties continue to attract interest from researchers seeking to develop novel materials with specialized functionalities.

Polymer Research

Current polymer research involving 1-(3-Sulphonatopropyl)-2-vinylpyridinium focuses on developing new copolymer systems with enhanced properties. These include copolymers with improved thermal stability, mechanical strength, and responsive behavior to environmental stimuli such as pH, temperature, or ionic strength. The incorporation of this compound into polymer networks can create materials with unique combinations of properties suitable for specialized applications.

Emerging Applications

Emerging applications for 1-(3-Sulphonatopropyl)-2-vinylpyridinium include its use in the development of stimuli-responsive materials and smart coatings. These materials can change their properties in response to environmental conditions, offering potential applications in sensors, controlled release systems, and adaptive surfaces. The zwitterionic nature of the compound makes it particularly suitable for developing materials that respond to changes in pH or ionic environment.

Future Research Directions

Future research on 1-(3-Sulphonatopropyl)-2-vinylpyridinium may explore its potential in additional fields, including environmental remediation, catalysis, and energy storage. The compound's ability to interact with both cationic and anionic species due to its zwitterionic nature could be leveraged for the development of materials capable of selective ion capture or exchange, offering potential applications in water treatment and resource recovery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume